molecular formula C16H25NO4S B4236036 4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE

4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE

Cat. No.: B4236036
M. Wt: 327.4 g/mol
InChI Key: LRMUJRYIEHYNGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE is an organic compound that belongs to the class of sulfonyl morpholines This compound is characterized by the presence of a sulfonyl group attached to a morpholine ring, with additional substituents including a sec-butyl group and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE typically involves a multi-step process. One common synthetic route starts with the sulfonation of 3-sec-butyl-4-ethoxyphenyl, followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as recrystallization or chromatography, is common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or morpholine nitrogen.

Scientific Research Applications

4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]morpholine
  • 4-[(3-sec-butyl-4-ethoxyphenyl)sulfonyl]piperidine

Uniqueness

4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE is unique due to the specific combination of substituents on the sulfonyl and morpholine moieties. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-butan-2-yl-4-ethoxyphenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S/c1-4-13(3)15-12-14(6-7-16(15)21-5-2)22(18,19)17-8-10-20-11-9-17/h6-7,12-13H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMUJRYIEHYNGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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